molecular formula C12H9Cl2N3 B11853217 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline

Cat. No.: B11853217
M. Wt: 266.12 g/mol
InChI Key: MJWHQNGMNGYFQC-UHFFFAOYSA-N
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Description

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-3-formyl quinoline with appropriate hydrazine derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazoloquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation, leading to altered cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3,8-dimethyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern with chlorine and methyl groups, which imparts distinct chemical and

Properties

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.12 g/mol

IUPAC Name

4,6-dichloro-3,8-dimethyl-2H-pyrazolo[3,4-b]quinoline

InChI

InChI=1S/C12H9Cl2N3/c1-5-3-7(13)4-8-10(14)9-6(2)16-17-12(9)15-11(5)8/h3-4H,1-2H3,(H,15,16,17)

InChI Key

MJWHQNGMNGYFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C3=C(NN=C3N=C12)C)Cl)Cl

Origin of Product

United States

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